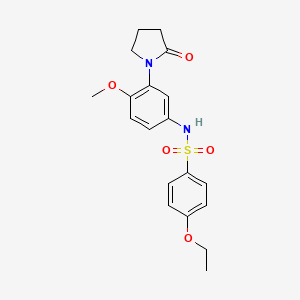

4-ethoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide, also known as EPPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. EPPB is a sulfonamide derivative that has been synthesized for its ability to inhibit the protein-protein interaction between the E3 ubiquitin ligase and the substrate-binding domain of the von Hippel-Lindau tumor suppressor protein (VHL). This interaction is crucial for the regulation of hypoxia-inducible factor (HIF), a transcription factor that plays a key role in cellular response to low oxygen levels. Inhibition of this interaction has potential therapeutic applications in cancer treatment.

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound could potentially be used in Suzuki–Miyaura (SM) coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Vibrational Dynamics

The dynamics of this compound in the solid state can be assessed through inelastic neutron scattering (INS) spectroscopy combined with periodic density functional theory (DFT) calculations . This can provide new insights on the vibrational dynamics of the compound .

Antibacterial Activity

The compound has shown potential applications in the field of antibacterial research . It could be studied for its antibacterial activities.

Antifungal Activity

Similarly, it could also be used in antifungal research . The compound has been studied for its antifungal activities.

Anticancer Activity

The compound has potential applications in anticancer research . It has been studied for its anticancer activities.

Corrosion Inhibition

The compound has been tested as a corrosion inhibitor . This makes it potentially useful in industries where metal corrosion is a concern.

Dye for Textiles

The compound has also been used as a dye for textiles . This could make it valuable in the textile industry.

Neurotoxicity Studies

This compound could be used in studies investigating neurotoxic potentials . For example, it could be used to study the effects on acetylcholinesterase (AChE) activity and malondialdehyde (MDA) levels in the brain .

properties

IUPAC Name |

4-ethoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c1-3-26-15-7-9-16(10-8-15)27(23,24)20-14-6-11-18(25-2)17(13-14)21-12-4-5-19(21)22/h6-11,13,20H,3-5,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMTIHJUYEOLPOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2694797.png)

![3-[(Naphthalen-2-yloxy)methyl]benzoic acid](/img/structure/B2694800.png)

![N-[[6-(Trifluoromethyl)pyridin-2-yl]methyl]prop-2-enamide](/img/structure/B2694806.png)

![4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2694807.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2694814.png)

![Tert-butyl N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]carbamate](/img/structure/B2694816.png)

![5-chloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide](/img/structure/B2694818.png)

![7-Butyl-1,3-dimethyl-5-(3-methylbutylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2694819.png)

![1-(4-chlorophenyl)-N-[4-(methylsulfanyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2694820.png)